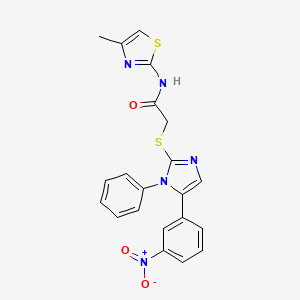

![molecular formula C10H10F3NS B2409436 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane CAS No. 937604-42-7](/img/structure/B2409436.png)

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane” is a chemical compound that contains a thiazolane ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a trifluoromethyl group, which consists of one carbon atom and three fluorine atoms, attached to the phenyl ring .

Synthesis Analysis

The synthesis of compounds similar to “2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane” often involves Suzuki-coupling reactions . These reactions are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Applications De Recherche Scientifique

- TFM-thiazolane derivatives have been explored for their pharmacological activities. Researchers have synthesized and studied these compounds as potential drug candidates . Their unique fluorine-containing functional groups contribute to their bioactivity.

- Applications include antitumor, antiviral, antifungal, anticancer, antibacterial, anti-inflammatory, and anti-HIV agents .

- TFM-thiazolane falls within the broader category of fluoroorganic compounds. These compounds have applications in various fields, including heat transfer fluids, lubricants, and precision optics cleaning .

- In the agrochemical industry, TFM-thiazolane-based compounds may find applications as pesticides or herbicides .

- Researchers have developed synthetic methodologies involving TFM-thiazolane. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions .

Medicinal Chemistry and Drug Development

Fluoroorganic Compounds

Catalysis and Agrochemicals

Organic Synthesis and Methodology

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

The trifluoromethyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and pain perception .

Pharmacokinetics

The compound’s molecular weight (23326 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have favorable absorption and distribution characteristics.

Result of Action

Similar compounds have been found to exert various biological effects, including anti-inflammatory and analgesic effects .

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4,9,14H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKHWMITZAALJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)

![3-cyclopropyl-2-[(2,5-dimethylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409360.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)

![7-[(4-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2409363.png)

![6-hydroxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2409364.png)

![4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2409371.png)

![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)

![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)